molecular formula C7H5Cl2N3 B13701876 6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B13701876
M. Wt: 202.04 g/mol
InChI Key: VUNPQDHEZMWVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine (CAS: 1934911-73-5) is a halogenated derivative of the imidazo[1,2-a]pyrazine scaffold, a heterocyclic system renowned for its versatility in drug discovery and materials science . This compound features chlorine atoms at positions 6 and 8, a methyl group at position 2, and a fused bicyclic structure that enhances its electronic and steric properties. Its synthesis typically involves cyclization and halogenation steps, as seen in analogous dibromo derivatives (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine synthesized via bromination and Suzuki coupling) .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

6,8-dichloro-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5Cl2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3

InChI Key

VUNPQDHEZMWVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with a chlorinating agent to introduce the chlorine atoms at the 6 and 8 positions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Substituents Key Modifications Biological Relevance
6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine 6-Cl, 8-Cl, 2-CH₃ Enhanced electrophilicity Anticancer, antiviral targets
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine 6-Br, 8-Br, 2-CH₃ Larger halogen atoms; heavier Precursor for cross-coupling
2-Phenylimidazo[1,2-a]pyrazin-3-amine 2-Ph, 3-NH₂ Aromatic bulk; hydrogen bonding CDK9 inhibition (IC₅₀: 0.31 µM)
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine Pyridine core (vs. pyrazine) Reduced basicity Antibacterial activity
  • Halogen Effects : Bromo derivatives (e.g., 6,8-dibromo analogues) are often intermediates for Suzuki-Miyaura cross-coupling, enabling diversification at positions 6 and 8 . Chloro derivatives, such as this compound, exhibit stronger electron-withdrawing effects, enhancing interactions with nucleophilic residues in enzymes .
  • Core Heterocycle: Replacing pyrazine with pyridine (as in 6,8-dichloro-2-methylimidazo[1,2-a]pyridine) reduces ring basicity, altering solubility and target affinity. Pyridine hybrids show notable antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) .

Physicochemical and Optical Properties

  • Fluorescence : Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit deep blue emission (λₑₘ: 450 nm) in aggregated states, with intensity enhanced by fused benzene rings . In contrast, pyrazine-pyridine hybrids (e.g., 10i) emit at ~850 nm, suitable for near-infrared imaging .
  • Stability : Dihydroimidazo[1,2-a]pyrazines (e.g., compound 26a) are unstable and require oxidation to aromatized forms for practical use .

Toxicity and Pharmacokinetics

  • Antiulcer Agents : Imidazo[1,2-a]pyrazines (e.g., Sch 32651) demonstrate lower toxicity (LD₅₀ >500 mg/kg) compared to pyridine analogues, attributed to reduced metabolic conversion to thiocyanate .
  • Cytotoxicity : Fluoro-substituted derivatives (e.g., 8c) show negligible phototoxicity, making them viable for bioimaging .

Biological Activity

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine (DCMIP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and immunotherapy. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

DCMIP belongs to the imidazo[1,2-a]pyrazine family, characterized by its fused ring structure that contributes to its biological properties. The presence of chlorine atoms at the 6 and 8 positions significantly influences its reactivity and biological interactions.

Antitumor Activity

Research has shown that DCMIP exhibits notable antitumor activity. A study focusing on structure-activity relationships (SAR) demonstrated that derivatives of imidazo[1,2-a]pyrazine, including DCMIP, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated promising cytotoxicity against multiple types of cancer cells, suggesting its potential as an anticancer agent .

ENPP1 Inhibition

Recent findings highlight DCMIP's role as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme involved in regulating immune responses. A derivative of the imidazo[1,2-a]pyrazine class was shown to inhibit ENPP1 with an IC50 value as low as 5.70 nM. This inhibition enhances the immune response by stimulating the cGAS-STING pathway, which is crucial for antitumor immunity. In vivo studies demonstrated that combining this compound with anti-PD-1 antibodies resulted in significant tumor growth inhibition (77.7%) in murine models .

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a comprehensive study examining the cytotoxic effects of various imidazo[1,2-a]pyrazine derivatives, DCMIP was tested against four different cancer cell lines. The results indicated that DCMIP exhibited significant cytotoxicity compared to control compounds, highlighting its potential as a lead compound for further development in cancer therapy .

Study 2: ENPP1 Inhibition and Immune Response

A pivotal study investigated the impact of DCMIP derivatives on immune modulation through ENPP1 inhibition. The compound not only inhibited ENPP1 effectively but also increased the expression of key immune-related genes such as IFNB1 and IL-6. This suggests that DCMIP could serve as a dual-action agent—targeting tumors while simultaneously enhancing immune responses .

Data Tables

Compound Target Enzyme IC50 (nM) Effect
DCMIPENPP15.70Potent inhibition
Imidazo[1,2-a]pyrazine DerivativeENPP2>100Weak inhibition
Imidazo[1,2-a]pyrazine DerivativeCancer Cell LinesVariesSignificant cytotoxicity observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.